molecular formula C19H21ClN2O4 B12438622 Maleic acid; monodesmethylchlorpheniramine

Maleic acid; monodesmethylchlorpheniramine

Cat. No.: B12438622
M. Wt: 376.8 g/mol
InChI Key: MGNXGZAZRYTQMW-UHFFFAOYSA-N
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Description

Maleic acid; monodesmethylchlorpheniramine is a compound that combines the properties of maleic acid and monodesmethylchlorpheniramineIt is a dicarboxylic acid and the cis-isomer of butenedioic acid . Monodesmethylchlorpheniramine is a derivative of chlorpheniramine, an antihistamine used to treat allergic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleic acid can be synthesized from biomass-derived chemicals such as hydroxymethylfurfural, furfural, and furan through oxidation processes. These reactions can be carried out in either gas or liquid phases using oxidants like oxygen or hydrogen peroxide over various catalysts . Monodesmethylchlorpheniramine is typically synthesized through the demethylation of chlorpheniramine.

Industrial Production Methods

Industrial production of maleic acid involves the catalytic oxidation of benzene or butane. The process typically uses vanadium pentoxide as a catalyst at high temperatures. Monodesmethylchlorpheniramine is produced through chemical synthesis involving the selective demethylation of chlorpheniramine.

Chemical Reactions Analysis

Types of Reactions

Maleic acid undergoes reactions typical of both olefins and carboxylic acids. It can participate in esterification, dehydration, and decarboxylation reactions . Monodesmethylchlorpheniramine, being an antihistamine, primarily undergoes metabolic reactions in the body.

Common Reagents and Conditions

Major Products

    Esterification: Maleic acid esters

    Dehydration: Maleic anhydride

    Decarboxylation: Acrylic acid

Scientific Research Applications

Maleic acid is used in the synthesis of various polymers, resins, and coatings. It is also employed in the production of agricultural chemicals and pharmaceuticals . Monodesmethylchlorpheniramine is studied for its antihistamine properties and potential therapeutic applications in treating allergic reactions.

Mechanism of Action

Maleic acid acts as a dicarboxylic acid, participating in various biochemical pathways. It targets enzymes such as aspartate aminotransferase and trypanothione reductase . Monodesmethylchlorpheniramine works by blocking histamine receptors, thereby preventing allergic symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maleic acid’s cis-configuration makes it more reactive than fumaric acid, allowing for unique applications in polymer and resin synthesis. Monodesmethylchlorpheniramine, with one less methyl group, may exhibit different pharmacokinetic properties compared to chlorpheniramine.

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

MGNXGZAZRYTQMW-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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